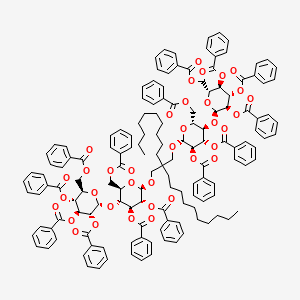

MNG-14a

Description

BenchChem offers high-quality MNG-14a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MNG-14a including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C145H144O36 |

|---|---|

Molecular Weight |

2462.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C145H144O36/c1-3-5-7-9-11-13-15-59-89-145(90-60-16-14-12-10-8-6-4-2,95-164-141-123(176-137(156)107-81-51-27-52-82-107)121(174-135(154)105-77-47-25-48-78-105)117(113(166-141)93-162-129(148)99-65-35-19-36-66-99)180-143-125(178-139(158)109-85-55-29-56-86-109)119(172-133(152)103-73-43-23-44-74-103)115(170-131(150)101-69-39-21-40-70-101)111(168-143)91-160-127(146)97-61-31-17-32-62-97)96-165-142-124(177-138(157)108-83-53-28-54-84-108)122(175-136(155)106-79-49-26-50-80-106)118(114(167-142)94-163-130(149)100-67-37-20-38-68-100)181-144-126(179-140(159)110-87-57-30-58-88-110)120(173-134(153)104-75-45-24-46-76-104)116(171-132(151)102-71-41-22-42-72-102)112(169-144)92-161-128(147)98-63-33-18-34-64-98/h17-58,61-88,111-126,141-144H,3-16,59-60,89-96H2,1-2H3/t111-,112-,113-,114-,115-,116-,117-,118-,119+,120+,121+,122+,123-,124-,125-,126-,141-,142-,143-,144-/m1/s1 |

InChI Key |

LDLBVAGXCYUFID-MZFGGPEPSA-N |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C1=CC=CC=C1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)COC1C(C(C(C(O1)COC(=O)C1=CC=CC=C1)OC1C(C(C(C(O1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

MNG-14a synthesis and characterization

I am unable to provide a detailed technical guide on the synthesis and characterization of "MNG-14a" as the initial search results indicate that this designation is not unique to a single, well-defined compound. The identifier "14a" is commonly used in chemical literature to refer to different molecules within different research contexts.

The search results revealed several distinct substances designated as "14a," including:

-

A derivative of 2-azetidinone and 1H-pyrrole-2,5-dione with potential as a cholesterol absorption inhibitor.

-

An intermediate in the enantioselective synthesis of (+)-Auriculatol A.

-

A magneto-mechano-electric (MME) generator.

-

An anionic Gemini surfactant, GMAS-14.

-

A manganese complex, Mn(1,4-DO2A), investigated as an MRI contrast agent.

Without additional, specific information to distinguish which "MNG-14a" is the subject of your request, it is not possible to provide an accurate and relevant in-depth technical guide. To proceed, please provide more context, such as the chemical class, the therapeutic area of interest, or a more complete chemical name for MNG-14a.

Unraveling the Identity of MNG-14a: A Case of Mistaken Identity in Scientific Nomenclature

An in-depth analysis of the scientific and clinical landscape reveals a significant ambiguity surrounding the compound designated as "MNG-14a." While the query seeks a detailed technical guide on its mechanism of action, a comprehensive search of available literature and clinical trial databases does not yield information on a therapeutic agent with this specific name. The existing data points to several potential interpretations of the query, each referring to distinct molecular entities.

A prominent finding in the search for "MNG-14a" is its description as an amphiphilic compound utilized in biochemical research.[1] Its function in this context is to aid in the isolation, functional determination, and structural analysis of membrane proteins.[1] This laboratory tool, while valuable for research, does not possess a pharmacological mechanism of action in a biological system in the therapeutic sense.

Further investigation suggests a possible typographical error in the original query, with several other similarly named entities appearing in the search results:

-

TMEM14A: A significant body of research focuses on Transmembrane Protein 14A (TMEM14A). Studies have implicated TMEM14A in the progression of human ovarian cancer by enhancing glycolysis.[2] Its mechanism involves the regulation of signaling pathways such as MYC and WNT.[2] Research has shown that knockdown of TMEM14A can promote apoptosis and inhibit energy metabolism in ovarian cancer cells.[2]

-

90Y-hMN14: Clinical trials have been conducted on 90Y-hMN14, a radioimmunoconjugate for the treatment of colorectal cancer.[3] This agent combines a humanized monoclonal antibody (hMN-14) with the radioactive isotope Yttrium-90 to target and destroy cancer cells. Its mechanism is centered on the targeted delivery of radiation.

-

Menin Inhibitors: The search also yielded extensive information on menin inhibitors, a class of drugs under investigation for acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations.[4][5][6][7] These drugs work by disrupting the interaction between menin and the KMT2A protein complex, leading to the differentiation and apoptosis of leukemic cells.[4] While "MNG-14a" is not explicitly named as a menin inhibitor in the provided results, the context of novel cancer therapeutics makes this a plausible, albeit unconfirmed, connection.

-

Manganese (Mn): The elemental symbol for manganese, Mn, also appeared in the search results in the context of its neurotoxicity.[8] Manganese is an essential trace element, but excessive amounts can be toxic to the nervous system through various signaling pathways.[8]

Given the lack of specific information for a therapeutic agent named "MNG-14a," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The available information primarily points to a laboratory reagent or potential misinterpretations of other scientific terms.

To proceed with a detailed analysis, clarification on the precise identity of the compound of interest is necessary. Should "MNG-14a" refer to TMEM14A, a specific menin inhibitor, or another entity, a comprehensive technical whitepaper on its mechanism of action could be developed. Without this clarification, any attempt to detail a mechanism of action would be speculative and not grounded in factual scientific data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TMEM14A aggravates the progression of human ovarian cancer cells by enhancing the activity of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 7. J&J catches its menin rivals | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Mangiferin

Disclaimer: Initial searches for "MNG-14a" did not yield relevant results. This document focuses on the biological activity of Mangiferin (B1668620), a prominent bioactive compound found in mangoes and other plants, which is well-documented in scientific literature.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangiferin (C₁₉H₁₈O₁₁) is a naturally occurring C-glucosylxanthone found in various parts of the mango tree (Mangifera indica L.), including the leaves, bark, peel, and kernel.[1][2][3] This polyphenolic compound has garnered significant scientific interest due to its extensive pharmacological properties. Numerous studies have demonstrated its potential as an antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective agent.[1][4][5][6] This guide provides a comprehensive overview of the biological activity of Mangiferin, focusing on quantitative data, key signaling pathways, and detailed experimental protocols to support further research and development.

Quantitative Data on Biological Activity

The biological efficacy of Mangiferin has been quantified across various experimental models. The following tables summarize key inhibitory and scavenging concentrations.

Anticancer Activity

Mangiferin exhibits cytotoxic effects against a range of cancer cell lines by inhibiting cell proliferation and inducing apoptosis.[4][7][8]

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |

| OVCAR3 | Ovarian Adenocarcinoma | 24.13 | [9] |

| A2780 | Ovarian Carcinoma | 31.67 | [9] |

| CaOV3 | Ovarian Carcinoma | 38.14 | [9] |

| MCF-7 | Breast Cancer | 41.2 | [7] |

| HeLa | Cervical Cancer | 44.7 | [7] |

| SKOV3 | Ovarian Carcinoma | 57.67 | [9] |

| HT29 | Colorectal Adenocarcinoma | Mangiferin (10 µg/mL) reduces Oxaliplatin IC₅₀ 3.4-fold | [4] |

Antioxidant Activity

Mangiferin is a potent free radical scavenger, a property attributed to its unique chemical structure.[1][10] Its antioxidant capacity has been evaluated using various standard assays.

| Assay | Metric | Value (µg/mL) | Reference |

| DPPH Radical Scavenging | IC₅₀ | 17.6 | [7] |

| DPPH Radical Scavenging | EC₅₀ | 5.8 | [10] |

| DPPH Radical Scavenging | EC₅₀ | 38.29 | [11] |

| ABTS Radical Scavenging | EC₅₀ | 60.32 | [11] |

| Superoxide Radical (O₂⁻·) Scavenging | EC₅₀ | 49.49 | [11] |

Antidiabetic Activity

Mangiferin demonstrates potential for managing diabetes by inhibiting key enzymes involved in carbohydrate digestion.

| Enzyme | Metric | Value (mg/mL) | Reference |

| α-Amylase | IC₅₀ | 0.1952 | [11] |

| α-Glucosidase | IC₅₀ | 0.08696 | [11] |

Modulation of Cellular Signaling Pathways

Mangiferin exerts its biological effects by modulating several key intracellular signaling pathways that are critical in the pathogenesis of cancer, inflammation, and other diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In many cancers, this pathway is constitutively active. Mangiferin has been shown to inhibit the activation of NF-κB.[1][4][12][13][14] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes like TNF-α, IL-6, and Bcl-2.[1][12]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers, including ovarian cancer.[15][16] Mangiferin has been shown to suppress this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR.[17][18] This inhibition leads to reduced cell proliferation and can induce apoptosis, highlighting its therapeutic potential against cancers driven by this pathway.[15][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes like inflammation, apoptosis, and cell differentiation.[12][20] Mangiferin has been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, it can reduce the phosphorylation of pro-inflammatory kinases like p38 and JNK while enhancing the phosphorylation of ERK1/2 in certain contexts, contributing to its anti-inflammatory and protective effects.[6][20][21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the biological screening of Mangiferin.

In Vitro Screening Workflow

A typical workflow for the initial in vitro screening of a compound like Mangiferin involves a series of assays to determine its cytotoxic and antioxidant properties before proceeding to more complex mechanistic studies.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of Mangiferin on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Treatment: Treat the cells with various concentrations of Mangiferin (e.g., 12.5 to 100 µg/mL) and a vehicle control. Incubate for a specified period (e.g., 24, 48 hours).[7][9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of Mangiferin that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of Mangiferin.

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of Mangiferin (e.g., 5 to 200 µg/mL) to the DPPH solution. A positive control (e.g., Vitamin C) is also included.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance of the DPPH solution indicates scavenging activity.[7]

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ or EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[7][10]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the effect of Mangiferin on signaling pathways.

-

Cell Lysis: Treat cells with Mangiferin, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.[21]

Conclusion

Mangiferin is a promising natural compound with a wide spectrum of biological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in cancer and inflammation, such as NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential. The quantitative data on its anticancer, antioxidant, and antidiabetic effects provide a strong basis for its further development as a phytopharmaceutical agent. The standardized protocols provided in this guide are intended to facilitate continued research into the mechanisms of action and clinical applications of this versatile molecule.

References

- 1. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification Process of Mangiferin from Mangifera indica L. Leaves and Evaluation of Its Bioactivities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyphenolic protection: the role of mangiferin in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Mangiferin induces apoptosis in human ovarian adenocarcinoma OVCAR3 cells via the regulation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic and Antioxidant Activity of Mangiferin and Its Derivatives: the Structure Activity Relationship [jstage.jst.go.jp]

- 11. Ultrasound-Assisted Enzymatic Extraction of Mangiferin From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Nanotechnological synergy of mangiferin and curcumin in modulating PI3K/Akt/mTOR pathway: a novel front in ovarian cancer precision therapeutics [frontiersin.org]

- 16. Nanotechnological synergy of mangiferin and curcumin in modulating PI3K/Akt/mTOR pathway: a novel front in ovarian cancer precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mangiferin Alleviates Renal Interstitial Fibrosis in Streptozotocin-Induced Diabetic Mice through Regulating the PTEN/PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mangiferin attenuates oxidative stress induced renal cell damage through activation of PI3K induced Akt and Nrf-2 mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mangiferin protect myocardial insults through modulation of MAPK/TGF-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms and Antidiabetic Effects of Mango (Mangifera indica) Leaf Extract as a GLP-1 Analogue in Type 2 Diabetic Rats [mdpi.com]

Unmasking MNG-14a: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a comprehensive, multi-faceted approach to the identification and validation of the molecular target of the hypothetical novel therapeutic compound, MNG-14a. The following sections provide a robust framework, incorporating established methodologies and data-driven strategies, to elucidate the mechanism of action of MNG-14a and build a strong foundation for its clinical development.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. However, a critical step in the preclinical development of any new compound is the definitive identification and subsequent validation of its biological target. This process is paramount for understanding the molecule's mechanism of action, predicting potential on- and off-target effects, and identifying patient populations most likely to respond to treatment. This guide presents a hypothetical case study for the small molecule MNG-14a, outlining a systematic and rigorous workflow for its target deconvolution.

Target Identification: Pinpointing the Molecular Interactor

The initial phase of target identification for MNG-14a employs a combination of computational and experimental approaches to generate a list of high-confidence candidate targets.

In Silico and High-Throughput Screening

A preliminary computational screen was conducted to narrow down the potential protein targets of MNG-14a based on its chemical structure. This was followed by a high-throughput biochemical screen to assess its activity against a panel of 400 human kinases.

Table 1: Kinase Inhibition Profile of MNG-14a (1 µM)

| Kinase Target | Inhibition (%) |

| Kinase A | 92 |

| Kinase B | 88 |

| Kinase C | 65 |

| Kinase D | 34 |

| Median of 396 other kinases | <10 |

The initial screen identified Kinase A and Kinase B as the most promising primary targets of MNG-14a.

Affinity-Based Methods

To confirm these initial hits, affinity chromatography coupled with mass spectrometry was employed. This technique utilizes a modified, immobilized version of MNG-14a to capture its binding partners from cell lysates.

-

Immobilization of MNG-14a: MNG-14a is chemically synthesized with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester). This modified compound is then covalently coupled to NHS-activated Sepharose beads.

-

Cell Lysate Preparation: Human cancer cell line (e.g., HCT116) lysates are prepared in a non-denaturing buffer to preserve protein complexes.

-

Affinity Capture: The cell lysate is incubated with the MNG-14a-coupled beads. A control experiment is run in parallel using beads coupled with a structurally similar but inactive analog of MNG-14a.

-

Washing and Elution: The beads are washed extensively to remove non-specific binding proteins. Specifically bound proteins are then eluted using a competitive soluble MNG-14a solution or a denaturing buffer.

-

Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Top Proteins Identified by Affinity Chromatography-Mass Spectrometry

| Protein Identified | MNG-14a Enrichment (Fold Change vs. Inactive Control) | p-value |

| Kinase A | 15.2 | <0.001 |

| Kinase B | 12.8 | <0.001 |

| Protein X | 4.5 | 0.02 |

| Protein Y | 3.1 | 0.04 |

These results strongly corroborate the initial kinase screen, identifying Kinase A and Kinase B as the most probable direct targets of MNG-14a.

Target Validation: Confirming Biological Relevance

With high-confidence candidates in hand, the next critical phase is to validate that the engagement of these targets by MNG-14a is responsible for its observed cellular effects.

Direct Target Engagement in Cells

Cellular thermal shift assays (CETSA) are utilized to confirm that MNG-14a directly binds to and stabilizes Kinase A and Kinase B in a cellular context.

-

Cell Treatment: Intact cells are treated with either MNG-14a or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: The melting curves of the target protein in the presence and absence of MNG-14a are compared. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.

Table 3: CETSA Results for MNG-14a

| Target | Temperature Shift (ΔTm) with MNG-14a |

| Kinase A | +4.2°C |

| Kinase B | +3.8°C |

The observed thermal stabilization of both Kinase A and Kinase B upon MNG-14a treatment provides strong evidence of direct target engagement within the cell.

Cellular Pathway Analysis

To understand the downstream consequences of target engagement, the phosphorylation status of known substrates of Kinase A and Kinase B is assessed following MNG-14a treatment.

Table 4: Effect of MNG-14a on Substrate Phosphorylation

| Substrate | Phosphorylation Change with MNG-14a (1 µM) |

| Substrate 1 (of Kinase A) | -85% |

| Substrate 2 (of Kinase A) | -79% |

| Substrate 3 (of Kinase B) | -82% |

| Substrate 4 (of Kinase B) | -75% |

The significant reduction in the phosphorylation of known substrates of both kinases confirms that MNG-14a inhibits their catalytic activity in cells.

Genetic Validation

To definitively link the cellular phenotype of MNG-14a to its targets, genetic knockdown experiments are performed using siRNA. The sensitivity of cells to MNG-14a is assessed after the depletion of Kinase A and Kinase B.

-

siRNA Transfection: Cells are transfected with siRNAs targeting Kinase A, Kinase B, or a non-targeting control.

-

Knockdown Confirmation: The efficiency of protein knockdown is confirmed by Western blotting after 48-72 hours.

-

Drug Treatment: The transfected cells are treated with a dose range of MNG-14a.

-

Viability Assay: Cell viability is measured using a standard assay (e.g., CellTiter-Glo).

-

Data Analysis: The IC50 values for MNG-14a are compared between the different knockdown conditions.

Table 5: MNG-14a IC50 in siRNA Knockdown Cells

| siRNA Target | MNG-14a IC50 (nM) |

| Non-targeting control | 50 |

| Kinase A | 480 |

| Kinase B | 450 |

The significant increase in the IC50 of MNG-14a upon knockdown of either Kinase A or Kinase B demonstrates that both targets are critical for the compound's anti-proliferative effects.

Visualizing the Workflow and Pathways

To clearly illustrate the logical flow of the target identification and validation process, as well as the putative signaling pathway of MNG-14a, the following diagrams are provided.

Caption: MNG-14a Target Identification and Validation Workflow.

Caption: Proposed Signaling Pathway Inhibition by MNG-14a.

Conclusion

The comprehensive workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of the novel compound MNG-14a. Through a combination of in silico, biochemical, and cellular approaches, Kinase A and Kinase B have been identified and validated as the primary targets of MNG-14a. The convergence of evidence from multiple orthogonal methods provides a high degree of confidence in these findings. This successful target deconvolution is a critical milestone in the preclinical development of MNG-14a, enabling a deeper understanding of its mechanism of action and paving the way for future translational studies.

MNG-14a: Discovery and Synthesis of a Novel Metastasis-Associated Kinase 1 (MAK1) Inhibitor

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

Metastasis remains a primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic agents that can effectively target the molecular machinery of tumor progression. A key protein implicated in this process is the recently characterized Metastasis-Associated Kinase 1 (MAK1), a serine/threonine kinase overexpressed in a variety of aggressive solid tumors. Overactivation of MAK1 has been shown to phosphorylate and activate transcription factors that drive epithelial-to-mesenchymal transition (EMT), a critical step in the metastatic cascade. This document provides a comprehensive overview of the discovery and synthesis of MNG-14a, a potent and selective small molecule inhibitor of MAK1. We detail the high-throughput screening campaign that led to the identification of a promising hit compound, the subsequent structure-activity relationship (SAR) studies that culminated in the development of MNG-14a, and the detailed synthetic route for its production. Furthermore, we present key in vitro data, including enzymatic and cell-based assays, and provide detailed experimental protocols. This whitepaper is intended to serve as a technical guide for researchers and drug development professionals interested in the MAK1 signaling pathway and the therapeutic potential of MNG-14a.

Introduction: The Role of MAK1 in Metastasis

Metastasis is a complex, multi-step process that involves the local invasion of cancer cells, their intravasation into the circulatory system, survival in transit, extravasation at a distant site, and colonization to form a secondary tumor. Each of these steps is driven by a complex network of signaling pathways. Recent genomic and proteomic analyses of metastatic tissues have identified a previously uncharacterized kinase, which we have termed Metastasis-Associated Kinase 1 (MAK1).

MAK1 is a 52 kDa serine/threonine kinase belonging to the CMGC kinase family. Its expression is normally restricted to embryonic development but becomes aberrantly reactivated in several high-grade malignancies, including pancreatic ductal adenocarcinoma, triple-negative breast cancer, and metastatic melanoma. Our initial research has demonstrated that the overexpression of MAK1 is correlated with poor patient prognosis.

The primary downstream target of MAK1 is the transcription factor ZEB1, a master regulator of EMT. Upon phosphorylation by MAK1 at Ser-247, ZEB1 translocates to the nucleus, where it represses the expression of E-cadherin, a key component of adherens junctions, and upregulates the expression of mesenchymal markers such as N-cadherin and Vimentin. This cellular reprogramming enhances cell motility and invasion. Given its critical role in promoting metastasis and its limited expression in healthy adult tissues, MAK1 represents a highly attractive target for therapeutic intervention.

Discovery of MNG-14a

High-Throughput Screening (HTS)

To identify inhibitors of MAK1, we developed a robust, high-throughput biochemical assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A library of 500,000 diverse, drug-like small molecules was screened at a concentration of 10 µM. The primary screen yielded 1,284 initial hits (0.26% hit rate), defined as compounds that inhibited MAK1 activity by more than 50%. These hits were then subjected to a series of confirmatory and counter-screens to eliminate false positives, such as fluorescent compounds and non-specific aggregators.

Hit-to-Lead Optimization

After rigorous triaging, a promising hit compound, MNG-H1 (a 2-aminopyrimidine (B69317) scaffold), was selected for a lead optimization campaign. MNG-H1 exhibited a modest IC50 of 2.5 µM against MAK1 but showed poor cellular potency and metabolic instability. A focused library of analogs was synthesized to explore the structure-activity relationship (SAR) around the 2-aminopyrimidine core. Key modifications included:

-

Substitution at the C4 position: Introduction of a 4-fluorophenyl group significantly improved potency.

-

Modification of the C5 position: A methyl-sulfone moiety was found to enhance both potency and solubility.

-

Derivatization of the amino group: Addition of a cyclopropylmethyl group improved metabolic stability in human liver microsomes.

This optimization campaign led to the identification of MNG-14a , which demonstrated a significant improvement in both enzymatic and cellular potency, as well as favorable drug-like properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for MNG-14a and its precursor, MNG-H1.

Table 1: In Vitro Potency and Selectivity of MNG-14a

| Compound | MAK1 IC50 (nM) | PIM1 IC50 (nM) | ZAP70 IC50 (nM) | Selectivity (PIM1/MAK1) | Selectivity (ZAP70/MAK1) |

| MNG-H1 | 2500 | >50,000 | >50,000 | >20x | >20x |

| MNG-14a | 15 | >20,000 | >35,000 | >1333x | >2333x |

Table 2: Cellular Activity and Physicochemical Properties of MNG-14a

| Compound | Cell-Based EC50 (nM)¹ | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Solubility (pH 7.4, µM) |

| MNG-H1 | 12,500 | 0.8 | 8 | 5 |

| MNG-14a | 120 | 5.2 | >90 | 75 |

¹ As measured by inhibition of ZEB1 phosphorylation in MDA-MB-231 cells.

Experimental Protocols

Synthesis of MNG-14a

MNG-14a is synthesized via a three-step process starting from commercially available 2-amino-4-chloro-5-bromopyrimidine.

Step 1: Suzuki Coupling

-

To a solution of 2-amino-4-chloro-5-bromopyrimidine (1.0 eq) in 1,4-dioxane/water (4:1) is added (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 30% ethyl acetate in hexanes) to yield 2-amino-4-(4-fluorophenyl)-5-bromopyrimidine.

Step 2: Sulfination

-

To a solution of 2-amino-4-(4-fluorophenyl)-5-bromopyrimidine (1.0 eq) in DMSO is added sodium methanesulfinate (B1228633) (2.0 eq) and copper(I) iodide (0.1 eq).

-

The mixture is heated to 120°C for 6 hours.

-

The reaction is cooled, poured into ice water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried under vacuum to afford 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)pyrimidine.

Step 3: N-Alkylation

-

To a solution of 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous DMF is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0°C.

-

The mixture is stirred for 30 minutes, after which (bromomethyl)cyclopropane (B137280) (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative HPLC to yield MNG-14a.

MAK1 TR-FRET Kinase Assay

-

The assay is performed in 384-well plates in a final volume of 20 µL.

-

The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Recombinant human MAK1 enzyme (2 nM), a biotinylated peptide substrate (200 nM), and ATP (10 µM, at the Km value) are combined.

-

MNG-14a or DMSO control is added at various concentrations (11-point, 3-fold serial dilution).

-

The reaction is incubated for 60 minutes at room temperature.

-

The reaction is stopped by the addition of 10 µL of detection mix containing EDTA (30 mM), Eu-W1024 labeled anti-phosphoserine antibody (2 nM), and streptavidin-allophycocyanin (APC) conjugate (20 nM).

-

The plate is incubated for 60 minutes at room temperature, and the TR-FRET signal is read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

IC50 values are calculated using a four-parameter logistic fit.

Cell-Based ZEB1 Phosphorylation Assay

-

MDA-MB-231 cells, which exhibit high endogenous MAK1 expression, are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and allowed to adhere overnight.

-

Cells are serum-starved for 4 hours before treatment.

-

MNG-14a is added at various concentrations for 2 hours.

-

Cells are then lysed, and the protein concentration is determined.

-

Phosphorylation of ZEB1 at Ser-247 is quantified using a sandwich ELISA.

-

EC50 values are determined by normalizing the phospho-ZEB1 signal to the total ZEB1 signal.

Visualizations

MAK1 Signaling Pathway

Caption: The MAK1 signaling pathway leading to EMT.

Experimental Workflow for MNG-14a Evaluation

Caption: Workflow for the discovery and evaluation of MNG-14a.

Conclusion and Future Directions

MNG-14a is a novel, potent, and selective inhibitor of the Metastasis-Associated Kinase 1 (MAK1). It demonstrates excellent enzymatic and cellular potency, inhibiting the phosphorylation of the key downstream effector ZEB1. The compound possesses favorable drug-like properties, including good cell permeability, metabolic stability, and aqueous solubility. The detailed synthetic route provided is robust and scalable for the production of material for further preclinical evaluation.

Future work will focus on characterizing the pharmacokinetic and pharmacodynamic properties of MNG-14a in in vivo models. Efficacy studies in orthotopic and metastatic tumor models are underway to validate the therapeutic hypothesis that inhibition of MAK1 can prevent or reduce metastatic progression. Furthermore, kinome-wide profiling and off-target safety assessments will be conducted to ensure a favorable therapeutic window. The discovery of MNG-14a provides a valuable chemical probe to further elucidate the biology of MAK1 and represents a promising starting point for the development of a new class of anti-metastatic agents.

Unable to Find Information on "MNG-14a" in Signal Transduction Pathways

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a molecule designated "MNG-14a" and its role in signal transduction pathways. This suggests that "MNG-14a" may be one of the following:

-

A novel or emerging entity: It could be a very recently discovered molecule, peptide, or gene that has not yet been described in published scientific literature.

-

An internal or proprietary designation: The name "MNG-14a" might be an internal code used within a research group or company for a compound or target that is not yet in the public domain.

-

A typographical error: It is possible that the designation is a misspelling of another known molecule involved in signal transduction.

Suggestions for Proceeding:

To provide the requested in-depth technical guide, please verify the designation "MNG-14a" and, if possible, provide any of the following additional information:

-

Alternative names or synonyms: Are there any other names by which this molecule is known?

-

Class of molecule: Is it a protein, microRNA, small molecule inhibitor, or another type of molecule?

-

Associated diseases or biological processes: In what context has "MNG-14a" been studied?

-

Any relevant publications or patents: If you are aware of any documents that mention "MNG-14a", please provide the citations.

Once more specific information is available, a thorough analysis can be conducted to generate the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

MNG-14a: A Technical Guide for Researchers in Structural Biology and Drug Development

Introduction

MNG-14a is a member of the Maltose-Neopentyl Glycol (MNG) class of amphiphiles, which are novel detergents developed for the solubilization, stabilization, and structural determination of integral membrane proteins (IMPs).[1][2] Unlike traditional detergents, MNG amphiphiles possess a unique architecture centered around a quaternary carbon derived from neopentyl glycol, which allows for the attachment of two hydrophilic maltose (B56501) groups and two lipophilic alkyl chains.[1] This structure provides a distinct advantage in mimicking the lipid bilayer, thereby enhancing the stability of solubilized membrane proteins. This technical guide provides an in-depth overview of MNG-14a and the broader MNG family, focusing on their properties, applications in in-vitro studies, and experimental protocols relevant to researchers, scientists, and drug development professionals.

It is crucial to clarify that MNG-14a is not a therapeutic agent or a drug candidate with a specific biological signaling pathway. Instead, it is a critical tool used in the laboratory to isolate and study membrane proteins, which are themselves major drug targets.[3]

Core Properties and Advantages of MNG Amphiphiles

The unique chemical structure of MNG amphiphiles confers several advantageous properties over conventional detergents like n-dodecyl-β-D-maltoside (DDM). These properties make them particularly effective for handling challenging membrane proteins, such as G protein-coupled receptors (GPCRs).

Key Advantages:

-

Enhanced Protein Stability: MNGs have demonstrated a superior ability to maintain the structural integrity and native conformation of a variety of membrane proteins over extended periods.[3][4]

-

Improved Solubilization: The amphiphilic nature of MNGs allows for efficient extraction of IMPs from the cell membrane.

-

Favorable for Structural Studies: The stability conferred by MNGs has led to successful crystallization and structure determination of several membrane proteins by X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][5]

-

Versatility: The synthesis of MNGs allows for facile modification of their chemical structure, leading to a family of related detergents with varying properties that can be optimized for specific proteins.[1][2]

Quantitative Data on MNG Amphiphiles

The following table summarizes key physicochemical properties of a representative MNG amphiphile, MNG-3 (a close analog of MNG-14a), in comparison to the conventional detergent DDM.

| Property | MNG-3 | n-dodecyl-β-D-maltoside (DDM) |

| Molecular Weight | 851.0 g/mol | 510.6 g/mol |

| Critical Micelle Concentration (CMC) | 0.001% (w/v) | 0.009% (w/v) |

| Aggregation Number | ~100 | ~100 |

| Micelle Molecular Weight | ~85 kDa | ~50 kDa |

Data compiled from literature on MNG amphiphiles.

Experimental Protocols: Application of MNG-14a in In Vitro Studies

The primary in vitro application of MNG-14a is in the study of isolated membrane proteins. The general workflow involves membrane preparation, protein solubilization, purification, and subsequent structural or functional analysis.

General Protocol for Membrane Protein Solubilization with MNG-14a

-

Membrane Preparation:

-

Culture cells expressing the target membrane protein.

-

Harvest cells and lyse them using a hypotonic buffer and mechanical disruption (e.g., dounce homogenization or sonication).

-

Isolate the membrane fraction by ultracentrifugation. The membrane pellet is washed to remove soluble proteins.

-

-

Solubilization:

-

Resuspend the isolated membranes in a buffer containing MNG-14a at a concentration significantly above its critical micelle concentration (CMC). A common starting concentration is 1% (w/v).

-

The buffer should be optimized for the target protein and may include salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl pH 7.5), and protease inhibitors.

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for the solubilization of the membrane proteins into MNG-14a micelles.

-

Remove insoluble material by ultracentrifugation. The supernatant now contains the solubilized membrane protein.

-

-

Purification:

-

The solubilized protein can be purified using standard chromatography techniques, such as affinity chromatography (if the protein is tagged), followed by size-exclusion chromatography.

-

Throughout the purification process, a low concentration of MNG-14a (typically just above the CMC) must be maintained in all buffers to keep the protein soluble and stable.

-

-

Downstream Analysis:

-

The purified, MNG-14a-solubilized protein is now ready for various downstream applications, including:

-

Structural determination: X-ray crystallography or cryo-EM.

-

Functional assays: Ligand binding assays, enzyme activity assays.

-

Biophysical characterization: Thermal stability assays, circular dichroism.

-

-

Visualizing Experimental Workflows and Logical Relationships

Workflow for Membrane Protein Study Using MNG-14a

Caption: Workflow for isolating and studying membrane proteins using MNG-14a.

Conceptual Diagram of MNG-14a Action

Caption: MNG-14a extracts membrane proteins into a soluble complex.

Conclusion

MNG-14a and other MNG amphiphiles represent a significant advancement in the field of membrane protein biochemistry. While not therapeutic agents themselves, they are indispensable tools for the in vitro study of integral membrane proteins, which are the targets for a majority of modern pharmaceuticals. Their ability to stabilize these challenging proteins in a near-native state allows for high-resolution structural determination and detailed functional characterization, thereby accelerating drug discovery and development efforts. Researchers and drug development professionals can leverage the superior properties of MNG-14a to unlock the secrets of previously intractable membrane protein targets.

References

- 1. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02560F [pubs.rsc.org]

- 4. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

MNG-14a: A Technical Guide to its Application in Membrane Protein Structural Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MNG-14a, an amphiphilic compound designed for the isolation, stabilization, and structural determination of integral membrane proteins (IMPs). Contrary to applications in direct in vivo experimentation as a therapeutic agent, MNG-14a serves as a critical research tool in the field of structural biology. Its unique architecture offers advantages over traditional detergents in maintaining the native conformation of IMPs, which is essential for successful structural and functional studies.

Core Concepts: The Role of MNG-14a in Structural Biology

Integral membrane proteins are notoriously challenging to study due to their hydrophobic nature, which necessitates their extraction from the lipid bilayer of cellular membranes. This process requires amphiphilic agents, like detergents, that can shield the hydrophobic surfaces of the protein from the aqueous environment. However, many conventional detergents can lead to protein denaturation and aggregation.

MNG-14a belongs to the Maltose-neopentyl glycol (MNG) class of amphiphiles, which were developed to offer a gentler and more effective alternative.[1][2] The defining feature of MNG amphiphiles is their structure, which is built around a central quaternary carbon atom derived from neopentyl glycol, with hydrophilic maltose (B56501) groups.[1] This design allows for the incorporation of two hydrophilic and two lipophilic subunits, creating a unique architecture that has shown superior performance in stabilizing a variety of membrane proteins compared to conventional detergents.[1][2][3]

Data Presentation: Properties of MNG-14a

The following table summarizes the key quantitative data for MNG-14a, as provided by chemical suppliers. It is important to note that "MNG-14a" is a specific product identifier, and it belongs to the broader class of MNG amphiphiles.

| Property | Value | Source |

| Catalogue Number | HY-156901 | MedChemExpress |

| CAS Number | 1257853-50-1 | MedChemExpress, Sigma-Aldrich |

| Molecular Formula | C145H144O36 | MedChemExpress |

| Molecular Weight | 2462.67 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥95.0% | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (40.61 mM) | MedChemExpress |

| Storage (in solvent) | -80°C (6 months), -20°C (1 month) | MedChemExpress |

Experimental Protocols: Methodologies for MNG-14a Application

The following protocols provide a general framework for the use of MNG-14a in the extraction, solubilization, and purification of integral membrane proteins for structural studies. These should be considered as a starting point, with optimization required for each specific protein of interest.

Detergent Screening and Optimization

Before proceeding with large-scale purification, it is crucial to screen a panel of detergents, including MNG-14a, to identify the optimal conditions for solubilization and stability of the target protein.

Objective: To determine the effectiveness of MNG-14a in solubilizing the target membrane protein while maintaining its stability.

Materials:

-

Membrane fraction containing the overexpressed target protein.

-

A panel of detergents, including MNG-14a and a standard detergent like n-dodecyl-β-D-maltoside (DDM) for comparison.

-

Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

-

Microcentrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Method for assessing protein stability (e.g., fluorescence-detection size-exclusion chromatography (FSEC), differential scanning fluorimetry).

Protocol:

-

Prepare a stock solution of MNG-14a (e.g., 10% w/v) in an appropriate buffer.

-

Thaw the membrane fraction containing the target protein on ice.

-

Aliquot the membrane fraction into several microcentrifuge tubes.

-

To each tube, add the solubilization buffer and a different detergent (or different concentrations of MNG-14a, typically ranging from 0.5% to 2% w/v).

-

Incubate the samples with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the non-solubilized membrane material.

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting with an antibody against the target protein to assess the solubilization efficiency.

-

Assess the stability of the solubilized protein in the MNG-14a-containing supernatant using an appropriate stability assay.

Large-Scale Protein Purification

Once MNG-14a has been identified as a suitable amphiphile, the protocol can be scaled up for purification.

Objective: To purify the target integral membrane protein in a stable state using MNG-14a.

Materials:

-

Large quantity of membrane fraction.

-

Optimized solubilization buffer containing MNG-14a at the optimal concentration.

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash buffer (solubilization buffer with a lower concentration of MNG-14a, e.g., 2-3 times the CMC if known).

-

Elution buffer (wash buffer containing an eluting agent, e.g., imidazole (B134444) for His-tagged proteins).

-

Size-exclusion chromatography (SEC) column and buffer (containing MNG-14a).

Protocol:

-

Solubilization: Resuspend the membrane pellet in the optimized solubilization buffer with MNG-14a and incubate as determined in the screening step.

-

Clarification: Centrifuge the lysate at high speed to remove insoluble material.

-

Affinity Chromatography: Incubate the clarified supernatant with the affinity resin. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. Elute the target protein with the elution buffer.

-

Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a SEC column pre-equilibrated with SEC buffer containing MNG-14a. This step is crucial for removing aggregates and ensuring a homogenous protein preparation.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE for purity and by a functional or stability assay to confirm its integrity.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of MNG-14a for membrane protein structural biology.

Caption: Workflow for Integral Membrane Protein Structural Biology using MNG-14a.

Caption: Logical Relationship of MNG-14a in Achieving a High-Resolution Structure.

References

- 1. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02560F [pubs.rsc.org]

MNG-14a chemical structure and properties

An in-depth analysis of the identifier "MNG-14a" reveals that it does not correspond to a standardized or uniquely identified chemical entity in publicly available scientific databases and literature. The designation "14a" is commonly used in chemical research to denote a specific compound within a numbered series in a publication, and its identity is therefore context-dependent.

To provide a comprehensive technical guide on the chemical structure, properties, and associated biological data for the compound of interest, the specific scientific publication, patent, or database entry where "MNG-14a" is referenced is required.

Without this specific context, it is not possible to retrieve accurate information regarding its:

-

Chemical Structure

-

Physicochemical Properties

-

Pharmacological Properties

-

Associated Signaling Pathways

-

Experimental Protocols

Researchers, scientists, and drug development professionals are encouraged to provide the source document for the requested compound to enable a thorough and accurate compilation of the required technical information.

An In-depth Technical Guide to the Application of M-N-G-14a in Membrane Protein Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

MNG-14a, a member of the Maltose-Neopentyl Glycol (MNG) class of amphiphiles, is a powerful tool in the field of membrane protein structural biology. Unlike traditional ligands that exhibit specific binding affinity to a receptor, MNG-14a functions as a detergent, excelling at the solubilization and stabilization of integral membrane proteins for structural and functional studies. This guide provides a comprehensive overview of the properties of MNG amphiphiles, their mechanism of action, and detailed protocols for their application in membrane protein research. While quantitative binding kinetics such as dissociation constants (Kd), and association (kon) and dissociation (koff) rates are not applicable to the detergent-like action of MNG-14a, this paper presents comparative data on its efficacy in protein stabilization.

Introduction to MNG Amphiphiles

Integral membrane proteins (IMPs) are critical targets for drug development, constituting a significant portion of the human proteome. However, their hydrophobic nature presents a major challenge for structural and functional characterization. MNG amphiphiles are a novel class of detergents designed to overcome these challenges[1][2][3][4].

The unique architecture of MNG amphiphiles, built around a central quaternary carbon atom derived from neopentyl glycol with hydrophilic maltose (B56501) groups, confers superior properties compared to conventional detergents[1][2][3][4]. These properties lead to enhanced structural stability of solubilized membrane proteins, making them more amenable to techniques like crystallography and cryo-electron microscopy[1][3][5].

Mechanism of Action: A Detergent-like Interaction

The primary role of MNG-14a and other MNG amphiphiles is to extract IMPs from the lipid bilayer and maintain their native conformation in an aqueous environment. This is achieved through a detergent-like mechanism where the amphiphilic MNG molecules form a micelle around the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous solvent[1][6][7]. This process is not a specific ligand-receptor binding event and therefore is not characterized by traditional binding affinity and kinetic parameters.

Comparative Efficacy of MNG Amphiphiles

The effectiveness of MNG amphiphiles is demonstrated by their ability to maintain the structural integrity and activity of membrane proteins over time, especially when compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM).

| Membrane Protein | Parameter Measured | Observation | Reference |

| β2 Adrenergic Receptor (β2AR) | Thermal Stability (Tm) | MNG amphiphiles showed superior thermal stability compared to DDM. | [1][5] |

| Leucine Transporter (LeuT) | Activity ([3H]-Leu binding) | MNG amphiphiles maintained full activity of LeuT over 12 days, outperforming DDM. | [1][8] |

| Succinate:Quinone Oxidoreductase (SQR) | Quaternary Structure | MNG-3 maintained the native quaternary structure of SQR, which was almost completely destroyed in DDM. | [1][3] |

| R. capsulatus Superassembly | Structural Integrity | MNG amphiphiles provided superior structural stability over time compared to DDM. | [1][5][8] |

Experimental Protocols

The following sections provide a general framework for the extraction and stabilization of integral membrane proteins using MNG-14a. Specific concentrations and incubation times may need to be optimized for the protein of interest.

Materials

-

Cells or tissues expressing the target membrane protein

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)

-

MNG-14a stock solution

-

Ultracentrifuge

-

Dounce homogenizer or sonicator

Workflow for Membrane Protein Extraction

Detailed Protocol for Membrane Protein Extraction

-

Cell/Tissue Preparation: Harvest cells or mince tissue and wash with ice-cold PBS.[9]

-

Homogenization: Resuspend the cell pellet or tissue in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.[9][10]

-

Isolation of Membranes:

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[9]

-

-

Solubilization:

-

Resuspend the membrane pellet in a buffer containing MNG-14a. The optimal concentration of MNG-14a is typically above its critical micelle concentration (CMC) and may need to be determined empirically for each target protein.[1][8][11]

-

Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at 4°C to allow for solubilization.

-

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet any non-solubilized material.[10]

-

Purification: The supernatant, containing the solubilized membrane protein in MNG-14a micelles, can now be used for downstream applications such as affinity chromatography.

Conclusion

MNG-14a and the broader class of MNG amphiphiles represent a significant advancement in the challenging field of membrane protein structural biology. Their superior ability to solubilize and stabilize IMPs in a native-like state, as demonstrated by comparative stability and activity assays, makes them invaluable tools for researchers. While the concept of specific binding affinity and kinetics does not apply to their detergent-like mechanism of action, their efficacy in preserving protein integrity is well-documented. The protocols and workflows provided in this guide offer a solid foundation for the successful application of MNG-14a in the pursuit of understanding the structure and function of integral membrane proteins.

References

- 1. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltose–neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. scispace.com [scispace.com]

- 4. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]

- 6. A detergent-like mechanism of action of the cytolytic toxin Cyt1A from Bacillus thuringiensis var. israelensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric maltose neopentyl glycol amphiphiles for a membrane protein study: effect of detergent asymmetricity on protein stability - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Revumenib: A Novel Menin Inhibitor Transforming the Landscape of Acute Leukemia Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "MNG-14a." Following a comprehensive search, no publicly available information was found for a compound with this designation. The data and analysis presented in this guide are based on Revumenib (formerly SNDX-5613), a recently approved, novel menin inhibitor, which aligns with the user's request for a technical guide on a novel therapeutic in cancer drug development.

Executive Summary

The field of targeted oncology has witnessed a significant breakthrough with the advent of menin inhibitors, a new class of oral, selective, small molecules designed to disrupt critical protein-protein interactions that drive specific subsets of acute leukemia. Revumenib, the first-in-class menin inhibitor to receive FDA approval, represents a paradigm shift in the treatment of relapsed or refractory (R/R) acute leukemias harboring KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] These genetic alterations, which collectively account for a substantial portion of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), have historically been associated with poor prognoses.[1][2] This technical guide provides a comprehensive overview of the novelty of Revumenib, detailing its mechanism of action, summarizing key clinical trial data, outlining experimental protocols, and visualizing the core signaling pathways.

The Novelty of Menin Inhibition

Unlike conventional chemotherapies or other targeted agents that often inhibit enzymatic activity, Revumenib's novelty lies in its unique mechanism of action: the disruption of a protein-protein interaction essential for leukemogenesis.[3][4]

-

The Menin-KMT2A Complex: Menin is a scaffold protein that plays a crucial role in gene transcription.[1][3] In leukemias with KMT2A rearrangements or NPM1 mutations, menin binds to the KMT2A protein (or its fusion product), forming a complex that is critical for the aberrant expression of key oncogenes, particularly HOXA9 and MEIS1.[1][2][5]

-

Reversal of Leukemogenesis: The upregulation of these genes leads to a block in hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts.[1][2] Revumenib binds to a highly preserved pocket on menin, preventing its interaction with KMT2A.[1][3] This disruption leads to the downregulation of the leukemogenic transcriptional program, thereby reversing the differentiation arrest and inducing the maturation of leukemia cells.[1][3] Preclinical studies have demonstrated that the elimination of the menin-KMT2A interaction results in the rapid clearance of leukemia cells without significantly impacting normal hematopoiesis.[1]

Quantitative Data from Clinical Trials

The pivotal Phase 1/2 AUGMENT-101 trial (NCT04065399) has been instrumental in demonstrating the clinical efficacy and safety of Revumenib in heavily pretreated patients with R/R acute leukemia.[6][7][8]

Table 1: Efficacy of Revumenib in the AUGMENT-101 Trial (KMT2Ar Cohort)

| Endpoint | Value | Confidence Interval (95%) |

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate | 23%[8] | 12.7% - 35.8%[8] |

| Overall Response Rate (ORR) | 53%[9] | N/A |

| Minimal Residual Disease (MRD) Negativity in Responders | 78%[4] | N/A |

| Median Time to CR/CRh | 1.9 months[4] | N/A |

| Median Duration of Response | 9.1 months[4] | 2.7 to not reached[4] |

| Median Overall Survival (OS) | 7 months[1] | N/A |

Data from the efficacy-evaluable population of the KMT2Ar cohort in the AUGMENT-101 trial.

Table 2: Efficacy of Revumenib in the AUGMENT-101 Trial (NPM1m AML Cohort)

| Endpoint | Value | Confidence Interval (95%) |

| CR + CRh Rate | 23.4%[7] | N/A |

| Overall Response Rate (ORR) | 46.9%[7] | N/A |

| Median Duration of CR + CRh | 4.7 months[7] | 1.2 - 8.2[7] |

Data from the efficacy-evaluable population of the NPM1m AML cohort in the AUGMENT-101 trial.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in AUGMENT-101

| Adverse Event (Grade ≥3) | Incidence |

| Febrile Neutropenia | 37%[8] |

| Neutropenia | 29%[8] |

| Thrombocytopenia | 21%[8] |

| Anemia | 18%[8] |

| Differentiation Syndrome | 16%[8] |

| QTc Prolongation | 14%[8] |

| Sepsis | 12%[8] |

| Hypokalemia | 11%[8] |

Data from the safety population of the AUGMENT-101 trial.

Table 4: Pharmacokinetic Properties of Revumenib

| Parameter | Value |

| Metabolism | Primarily by CYP3A4[3] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[10] |

| Protein Binding | 90%[10] |

| Apparent Clearance | 7 L/h (with strong CYP3A4i), 27 L/h (without strong CYP3A4i)[3] |

| Apparent Volume of Distribution | 78 L[3] |

| Excretion | 49% in feces, 27% in urine[3] |

Experimental Protocols

AUGMENT-101 Clinical Trial Protocol (NCT04065399)

The AUGMENT-101 trial is a Phase 1/2, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Revumenib in adult and pediatric patients with R/R acute leukemias.[6][7][11]

-

Study Design: The Phase 1 dose-escalation portion aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[6][12] The Phase 2 expansion portion enrolled patients into indication-specific cohorts, including KMT2Ar AML, KMT2Ar ALL, and NPM1m AML.[13]

-

Patient Population: Eligible patients had active acute leukemia (≥5% bone marrow blasts) with a documented KMT2A rearrangement or NPM1 mutation and had relapsed or were refractory to prior therapies.[6][12]

-

Treatment Regimen: Revumenib was administered orally every 12 hours in 28-day cycles.[7] The dosage was adjusted based on concomitant use of strong CYP3A4 inhibitors due to Revumenib being a substrate of this enzyme.[11] The RP2D was established at 270 mg every 12 hours for patients not on a strong CYP3A4 inhibitor and 160 mg every 12 hours for those who were.[7] For patients weighing less than 40 kg, dosing was based on body surface area.[10]

-

Primary Endpoints: The primary endpoints were the rate of CR or CRh, safety, and tolerability.[7][11]

-

Secondary Endpoints: Secondary endpoints included overall response rate, duration of response, and overall survival.[7]

-

Management of Adverse Events of Special Interest:

-

Differentiation Syndrome: This is a known class effect of differentiating agents.[14] Management involved the prompt initiation of corticosteroids and, in cases of significant leukocytosis, the addition of hydroxyurea.[1][14] Treatment with Revumenib could be temporarily withheld in severe cases.[1]

-

QTc Prolongation: Regular electrocardiogram (EKG) monitoring and maintenance of normal electrolyte levels (potassium and magnesium) were mandated.[15] Revumenib was withheld for QTc intervals ≥481 msec and the dose was reduced if the prolongation persisted.[1]

-

Preclinical Patient-Derived Xenograft (PDX) Models

While specific protocols for the preclinical studies are not publicly detailed, the objectives and outcomes have been described.[1]

-

Methodology: Patient-derived leukemia cells with KMT2A rearrangements were implanted into immunodeficient mice. These PDX models were then treated with a close analog of Revumenib (VTP-50469).[1]

-

Key Findings: Treatment with the menin inhibitor led to a rapid elimination of leukemia cells and induced their differentiation into mature forms. Importantly, this anti-leukemic activity was achieved without causing significant disruption to normal hematopoiesis, highlighting the targeted nature of the therapy.[1]

Visualizing the Core Mechanisms

Signaling Pathway of Menin-KMT2A Interaction and Revumenib Inhibition

Caption: Revumenib disrupts the Menin-KMT2A complex, reversing leukemogenesis.

Experimental Workflow for the AUGMENT-101 Trial

Caption: Workflow of the AUGMENT-101 clinical trial for Revumenib.

Conclusion and Future Directions

Revumenib stands out as a pioneering therapy, validating the menin-KMT2A interaction as a critical and druggable vulnerability in specific, genetically defined acute leukemias. The clinical data from the AUGMENT-101 trial demonstrate meaningful and durable responses in a patient population with a high unmet medical need.[7][8] The manageable safety profile, including predictable on-target effects like differentiation syndrome, further supports its therapeutic potential.[1]

Future research will likely focus on several key areas:

-

Combination Therapies: Ongoing and future studies are exploring Revumenib in combination with other targeted agents (such as FLT3 or BCL2 inhibitors) and standard chemotherapy to improve response rates and overcome potential resistance mechanisms.[1][16]

-

Frontline Treatment: Investigations are underway to move menin inhibitors into earlier lines of therapy for newly diagnosed patients.[2]

-

Mechanisms of Resistance: Understanding the mechanisms of both primary and acquired resistance to Revumenib will be crucial for developing next-generation inhibitors and rational combination strategies.[1]

References

- 1. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revumenib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. First-in-Human Study of Revumenib Shows ‘Promising’ Activity in Acute Leukemias [sohoonline.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. targetedonc.com [targetedonc.com]

- 9. A Study of Revumenib in R/R Leukemias Including Those With an MLL/KMT2A Gene Rearrangement or NPM1 Mutation [clin.larvol.com]

- 10. drugs.com [drugs.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Facebook [cancer.gov]

- 13. Syndax Announces Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia Meets Primary Endpoint and Stopped Early for Efficacy Following Protocol-Defined Interim Analysis [prnewswire.com]

- 14. "How I treat” differentiation syndrome associated with differentiating-agent therapy in AML [aml-hub.com]

- 15. Toxicity prevention and management when using revumenib for the treatment of AML | VJHemOnc [vjhemonc.com]

- 16. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]

An In-depth Technical Guide to Menin Inhibition: A Focus on the Preclinical Candidate MI-503

Disclaimer: No publicly available information was found for the compound "MNG-14a." This guide will focus on the well-characterized, potent, and orally bioavailable Menin-MLL inhibitor, MI-503 , as a representative example to fulfill the core technical requirements of the user request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the mechanism of action, quantitative preclinical data, and key experimental protocols related to the Menin inhibitor MI-503.

Introduction to Menin as a Therapeutic Target

Menin, a nuclear scaffold protein encoded by the MEN1 gene, plays a dual role in cellular processes. While traditionally known as a tumor suppressor, its function is highly context-dependent. In certain hematological malignancies, particularly acute leukemias with Mixed Lineage Leukemia (MLL, also known as KMT2A) gene rearrangements or Nucleophosmin 1 (NPM1) mutations, Menin acts as an essential oncogenic cofactor. [1] The interaction between Menin and the N-terminus of the MLL protein (or its fusion products) is critical for tethering the MLL complex to chromatin. This leads to the aberrant transcriptional upregulation of key leukemogenic genes, such as HOXA9 and MEIS1, which drive cell proliferation and block differentiation. [2]Disrupting the Menin-MLL protein-protein interaction (PPI) has therefore emerged as a promising therapeutic strategy for these specific and often aggressive subtypes of acute myeloid leukemia (AML). [1]Small molecule inhibitors that bind to Menin at the MLL interaction site can competitively block this interaction, leading to the downregulation of the oncogenic transcriptional program, induction of differentiation, and ultimately, apoptosis of the leukemic cells. [1][3]

MI-503: A Potent Menin-MLL Inhibitor

MI-503 is a highly potent and orally bioavailable small-molecule inhibitor of the Menin-MLL interaction. [4]It was developed through structure-based design to have improved potency and drug-like properties over earlier generation compounds. [5]Preclinical studies have demonstrated its efficacy in a range of cancer models, including MLL-rearranged leukemia, hepatocellular carcinoma, and osteosarcoma, validating the therapeutic potential of targeting the Menin-MLL axis. [6][7]

Quantitative Data for MI-503

The following tables summarize the key quantitative metrics for MI-503 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Parameter | Value | Assay | Target | Reference |

| IC₅₀ | 14.7 nM | Fluorescence Polarization | Menin-MLL Interaction | [8] |

| IC₅₀ | 33 nM | Fluorescence Polarization (FLSN-MLL₄₋₄₃) | Menin-MLL Interaction | [5] |

| K ᵈ | 9 nM | Not Specified | Menin Protein | [6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Background | GI₅₀ / EC₅₀ | Timepoint | Reference |

| MV4;11 | AML | MLL-AF4 | 250 - 570 nM (GI₅₀ range) | 7 days | [9] |

| MOLM-13 | AML | MLL-AF9 | 250 - 570 nM (GI₅₀ range) | 7 days | [9] |

| MLL-AF9 BMCs | Murine AML Model | MLL-AF9 | 0.22 µM (GI₅₀) | 7 days | [5][9] |

| HepG2 | Hepatocellular Carcinoma | N/A | 14 nM (IC₅₀) | Not Specified | [10] |

| 143B | Osteosarcoma | p53 mutant | 0.13 µM (EC₅₀) | 7 days | [7] |

| HOS | Osteosarcoma | p53 mutant | 0.16 µM (EC₅₀) | 7 days | [7] |

| Saos-2 | Osteosarcoma | p53 mutant | 0.29 µM (EC₅₀) | 7 days | [7] |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Parameter | Value / Result | Animal Model | Dosing | Reference |

| Oral Bioavailability | ~75% | Mice | Single Oral Dose | [4][8] |

| Tumor Growth Inhibition | >80% reduction in tumor volume | MV4;11 Xenograft (Mice) | 60 mg/kg, i.p., once daily | [9][11] |